2-Cyclopropyl 5-nitrobenzenamine
Description
2-Cyclopropyl 5-nitrobenzenamine is an aromatic amine derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the 5-position and a cyclopropylamine (-NH-C₃H₅) moiety at the 2-position. Synthesis typically involves nucleophilic substitution reactions, where cyclopropylamine reacts with halogenated nitrobenzene precursors under controlled conditions .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-cyclopropyl-5-nitroaniline |
InChI |
InChI=1S/C9H10N2O2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2,10H2 |
InChI Key |
YCMFRTOMQWITLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 2-cyclopropyl 5-nitrobenzenamine include derivatives with heterocyclic cores or modified substituents. Examples from the evidence include:
Key Observations :
- Core Heterocycles : Replacement of the benzene ring with pyrimidine (as in ) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridine derivatives () exhibit basicity due to the lone pair on the nitrogen atom.
- Substituent Effects : Chloro substituents (e.g., 2-chloro in ) increase electrophilicity, while nitro groups enhance electron-withdrawing effects, directing reactivity in substitution reactions.
Analytical Characterization
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